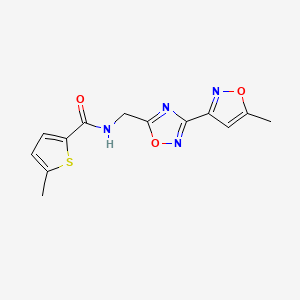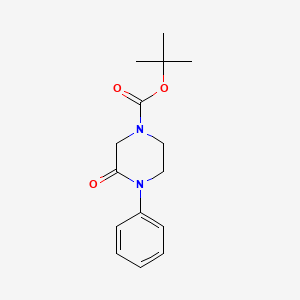![molecular formula C11H18O3 B2863461 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6246-41-9](/img/structure/B2863461.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C11H18O3 . It is related to the compound “METHYL 3-HYDROXY-4,7,7-TRIMETHYLBICYCLO [2.2.1]HEPTANE-2-CARBOXYLATE” which has a similar structure but with a methyl ester group .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid” can be deduced from its molecular formula, C11H18O3. It contains 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The bicyclo[2.2.1]heptane core indicates a specific arrangement of carbon atoms in a three-ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid” would include its molecular weight, which is 198.26 . Other properties such as melting point, boiling point, and solubility would depend on the specific conditions and can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are a class of compounds with a four-membered ring structure, which are widely distributed in natural products with diverse pharmaceutical activities. The compound can be used as a precursor in [2+2] cycloaddition reactions to synthesize cyclobutane-containing natural products . These products have potential applications in developing drugs with antibacterial, antiviral, and immunosuppressant properties.
Development of Anti-Arthritis Medications
The structural motif of cyclobutane is crucial in medicinal chemistry for the design of new drugs. For instance, Pfizer’s Xeljanz, a medication for rheumatoid arthritis, utilizes a cyclobutane structure for targeting JAK1/JAK3 receptors. A derivative of this compound, Abrocitinib, was developed by incorporating a cyclobutane structure to increase selectivity towards the JAK1 receptor, enhancing its efficacy in treating autoimmune diseases .
Marine Life Form Metabolites
Secondary metabolites from marine organisms often contain cyclobutane motifs, indicating their evolutionary importance. The compound under discussion can serve as a starting material in the synthesis of these metabolites, which are studied for their diverse biological activities and potential medicinal value .
Terpenoid and Meroterpenoid Synthesis
Terpenoids and meroterpenoids are classes of natural products that include a wide range of bioactive compounds. The compound can be utilized in the chemical synthesis of these products, which are explored for their therapeutic applications, including anticancer and anti-inflammatory effects .
Alkaloid Synthesis
Alkaloids are naturally occurring compounds that often have pharmacological effects. The compound can be used in the synthesis of alkaloids, which are investigated for their potential as lead compounds in drug discovery .
ADMET Property Enhancement
In pharmaceuticals, cyclobutane motifs are used to modulate and design structures to enhance clinical efficacy and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The compound can be employed to introduce cyclobutane motifs into pharmaceuticals to optimize these properties .
Eigenschaften
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-8,12H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMGCVFWBFOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2C(=O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901406 |
Source


|
| Record name | NoName_518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)
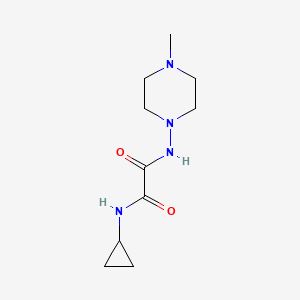
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
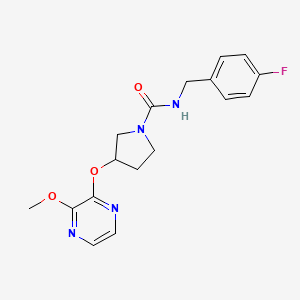
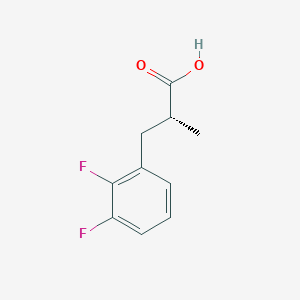
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
